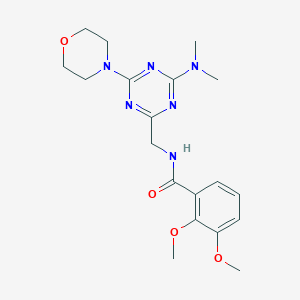

N-((4-(二甲基氨基)-6-吗啉基-1,3,5-三嗪-2-基)甲基)-2,3-二甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

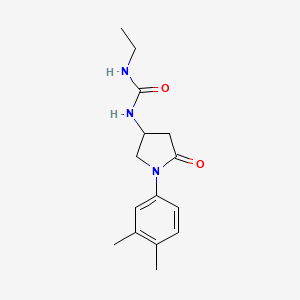

This compound is an organic molecule that contains several functional groups, including a triazine ring, a morpholine ring, a dimethylamino group, and a benzamide group with two methoxy substituents .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray diffraction, NMR spectroscopy, and mass spectrometry are commonly used to analyze molecular structures .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amine could participate in acid-base reactions, and the amide could undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting and boiling points, solubility in various solvents, and reactivity with other chemicals .科学研究应用

Neurokinin-1受体拮抗药

哈里森等人(2001年)的研究讨论了一种作为口服活性神经激肽-1 (h-NK1) 受体拮抗剂具有高亲和力的化合物。该化合物在与恶心和抑郁等疾病的临床疗效相关的临床前测试中有效。

肽模拟物合成

谢等人(2008 年)证明 4-(4,6-二甲氧基-1,3,5-三嗪-2-基)-4-甲基吗啉氯化物 (DMTMM) 是一种用于合成受位阻影响的肽模拟物的通用偶联试剂,在控制外消旋和 N-芳基化方面具有优势。 (谢等人,2008 年)

三嗪衍生物合成

张丽华(2014 年)专注于 2-二甲氨基-4-氯甲基-6-氨基-1,3,5-三嗪及其衍生物的合成,这些衍生物在各个领域具有潜在应用。 (张丽华,2014 年)

抗菌活性

Bektaş 等人(2007 年)合成了新型 1,2,4-三唑衍生物,这些衍生物对各种微生物表现出显着的抗菌活性。 (Bektaş 等人,2007 年)

酶活性中的抑制特性

Lolak 等人(2020 年)研究了包含 1,3,5-三嗪部分(用二甲胺和吗啉等各种基团取代)的苯磺酰胺,显示出中等的抗氧化活性以及对乙酰胆碱酯酶等酶的抑制作用。 (Lolak 等人,2020 年)

合成方法

Withey 和 Bajic(2015 年)描述了一种创新的合成方法,其中涉及 COMU 作为偶联试剂以产生 N,N-二乙基-3-甲基苯甲酰胺 (DEET),突出了酰胺键形成中新方法的潜力。 (Withey 和 Bajic,2015 年)

抗氧化活性

Kol 等人(2016 年)对新型 1-(吗啉-4-基-甲基)-3-烷基(芳基)-4-[4-(二甲氨基)-苄基亚氨基]-4,5-二氢-1H-1,2,4-三唑-5-酮进行了研究,显示出显着的金属螯合效应活性,表明具有潜在的抗氧化能力。 (Kol 等人,2016 年)

作用机制

Target of Action

The primary targets of the compound are yet to be identified. The compound’s structure suggests it may interact with various biological targets due to the presence of a dimethylamino group and a morpholino group, which are known to interact with various enzymes and receptors .

Mode of Action

Compounds with similar structures, such as 4-dimethylaminopyridine (dmap), have been shown to act as catalysts in various chemical reactions . They can facilitate the transfer of a methyl group from one molecule to another, which can alter the function of the target molecule .

Biochemical Pathways

The compound may affect various biochemical pathways due to its potential catalytic activity. For instance, DMAP has been used as a building block for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives . .

Pharmacokinetics

Similar compounds like dmap have been shown to exhibit first-order kinetics, indicating that the rate of elimination is proportional to the concentration of the drug . This suggests that the compound could have a predictable and manageable pharmacokinetic profile.

Result of Action

Based on its structure, it could potentially alter the function of target molecules by facilitating the transfer of a methyl group . This could lead to changes in cellular processes, such as signal transduction or gene expression.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the activity of similar compounds like DMAP can be influenced by the presence of other substances, such as benzyl bromide .

安全和危害

属性

IUPAC Name |

N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N6O4/c1-24(2)18-21-15(22-19(23-18)25-8-10-29-11-9-25)12-20-17(26)13-6-5-7-14(27-3)16(13)28-4/h5-7H,8-12H2,1-4H3,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUGYLCJYXNTLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=C(C(=CC=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,3-dimethoxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(naphthalen-1-yloxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B2839579.png)

![1-(benzo[d]thiazol-2-yl)azetidin-3-yl 4-phenyltetrahydro-2H-pyran-4-carboxylate](/img/structure/B2839581.png)

![N-benzo[e][1,3]benzothiazol-2-yl-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2839583.png)

![N-(3-acetylphenyl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide](/img/structure/B2839585.png)

![N-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2839587.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}benzamide](/img/structure/B2839589.png)

![3-(4-methoxyphenyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2839591.png)

![ethyl 2,4-dimethyl-5-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetyl)-1H-pyrrole-3-carboxylate](/img/structure/B2839600.png)